1H-indol-2-amine

Vue d'ensemble

Description

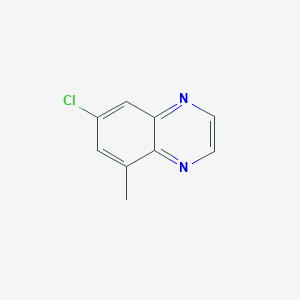

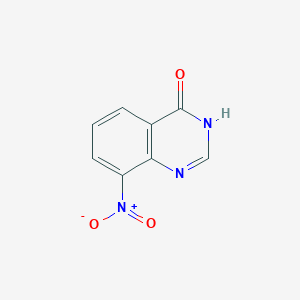

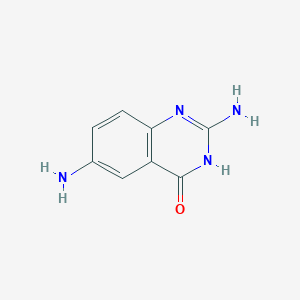

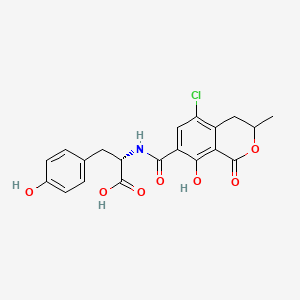

1H-Indol-2-amine, also known as 2-aminoindole, is a significant heterocyclic compound with the molecular formula C8H8N2. This compound is part of the indole family, which is known for its presence in various natural products and pharmaceuticals. Indoles are crucial in biological systems, often found in amino acids like tryptophan and in several alkaloids. The unique structure of this compound makes it a valuable compound in synthetic chemistry and various scientific research fields .

Mécanisme D'action

Target of Action

1H-Indol-2-amine, also known as 2-Aminoindole, is a bioactive aromatic compound that has been found to bind with high affinity to multiple receptors .

Mode of Action

The mode of action of 2-Aminoindole involves its interaction with its targets, leading to changes in their activity. The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

Biochemical Pathways

Indole derivatives, including 2-Aminoindole, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 2-Aminoindole may affect a variety of biochemical pathways, leading to diverse downstream effects.

Result of Action

The result of 2-Aminoindole’s action at the molecular and cellular level is likely to be varied, given its broad range of biological activities. For example, some indole derivatives have been reported to show inhibitory activity against influenza A , suggesting that 2-Aminoindole may have similar antiviral effects.

Action Environment

The action, efficacy, and stability of 2-Aminoindole can be influenced by various environmental factors. For instance, the synthesis of indole derivatives can be affected by the presence of certain acids . Additionally, the biological activity of indole derivatives can be influenced by the specific conditions within the body or cellular environment.

Analyse Biochimique

Biochemical Properties

1H-indol-2-amine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . For instance, it is involved in the metabolism of tryptophan, an essential amino acid . The nature of these interactions is complex and multifaceted, contributing to the diverse biological and clinical applications of this compound .

Cellular Effects

This compound influences various types of cells and cellular processes . It impacts cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism . For example, it is involved in the regulation of intestinal hormones and affects the biological effects of bacteria as signaling molecules .

Molecular Mechanism

The mechanism of action of this compound is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions contribute to its diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels . For example, it is produced by the metabolism of tryptophan catalyzed by intestinal microorganisms .

Transport and Distribution

The transport and distribution of this compound within cells and tissues is a complex process . It can interact with various transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1H-Indol-2-amine can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes under acidic conditions to form indoles. Another method includes the reductive cyclization of o-nitrostyrenes using aqueous titanium(III) chloride solution at ambient temperature .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale Fischer indole synthesis due to its efficiency and cost-effectiveness. The reaction typically uses methanesulfonic acid as a catalyst under reflux conditions in methanol, yielding high-purity this compound .

Analyse Des Réactions Chimiques

Types of Reactions: 1H-Indol-2-amine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form indole-2-carboxylic acid derivatives.

Reduction: Reduction reactions can convert it into indoline derivatives.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide are used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions

Major Products:

Oxidation: Indole-2-carboxylic acid.

Reduction: Indoline derivatives.

Substitution: Halogenated indoles

Applications De Recherche Scientifique

1H-Indol-2-amine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Serves as a precursor for the synthesis of biologically active compounds, including neurotransmitters like serotonin.

Medicine: Investigated for its potential in developing anticancer, antiviral, and antimicrobial agents.

Industry: Utilized in the production of dyes and pigments .

Comparaison Avec Des Composés Similaires

- 1H-Indole-3-carboxaldehyde

- 1H-Indole-2-carboxylic acid

- 1H-Indole-3-acetic acid

Comparison: 1H-Indol-2-amine is unique due to its amino group at the second position, which significantly influences its reactivity and biological activity. Compared to 1H-indole-3-carboxaldehyde and 1H-indole-2-carboxylic acid, this compound exhibits different pharmacological properties and synthetic utility. Its presence in various biologically active molecules highlights its importance in medicinal chemistry .

Propriétés

IUPAC Name |

1H-indol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHWDSEPNZDYMNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56480-48-9 | |

| Record name | Indolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056480489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-aminoindole?

A1: The molecular formula of 2-aminoindole is C8H8N2, and its molecular weight is 132.16 g/mol.

Q2: What spectroscopic data is available for 2-aminoindole?

A2: Researchers have used various spectroscopic techniques to characterize 2-aminoindole, including UV-Vis, IR, and NMR. For example, one study utilized UV and IR absorption spectra alongside pKa measurements to confirm the 2-aminoindolenine structure for "2-aminoindole". []

Q3: What are some common synthetic routes to 2-aminoindoles?

A3: Several methods exist for synthesizing 2-aminoindoles, including:

- Kost Reaction: This classic approach involves the rearrangement of arylhydrazides using phosphorus halides. [, ] This method has been explored for synthesizing various 2-aminoindole derivatives, including those with functionalized alkyl substituents at the 3-position.

- Copper(I) Iodide Catalyzed Reactions: This method utilizes N-(2-iodophenyl)formamides and malononitrile or cyanoacetates to afford 2-aminoindole-3-carbonitriles and 2-aminoindole-3-carboxylates, respectively. [, ]

- Gold-Catalyzed C-H Annulations: This approach employs sulfilimines and N-arylynamides to synthesize diverse 2-aminoindoles. [, ] The reaction proceeds through the formation of α-imino gold carbene intermediates.

- One-Pot Synthesis via SET Oxidative Cyclization: This strategy uses readily available starting materials like ethyl propiolate, tosyl azide, and substituted aryl amines, with CuBr2 mediating the key oxidative cyclization step. []

Q4: How does the presence of a tosyl protective group affect the acylation of 2-aminoindole?

A4: Research suggests that a tosyl group can influence the regioselectivity of acylation reactions on 2-aminoindole. [] Depending on the specific reaction conditions and protecting groups, acylation can occur at different nitrogen atoms on the 2-aminoindole molecule.

Q5: Can 2-aminoindoles be synthesized from simple anilines?

A5: Yes, a one-pot protocol has been developed for synthesizing diversely substituted 2-aminoindoles from readily available anilines and ynamides. [] The reaction sequence involves a gold(I)-catalyzed hydroamination followed by a CuCl2-mediated oxidative cyclization.

Q6: What are some notable reactions of 2-aminoindoles?

A6: 2-Aminoindoles participate in various transformations, including:

- Inverse Electron-Demand Diels-Alder Reactions: These reactions with 1,3,5-triazines afford 3-aza-α-carbolines in excellent yields. [] This approach holds promise for synthesizing biologically relevant 3-aza-mescengricin analogues.

- Decarboxylative Annulation with Ynals: This Lewis-acid-catalyzed reaction produces dihydrochromeno-fused δ-carbolines through a [3+2] spirocycloaddition followed by a 2,3-aza migration. []

- Metal-Free [3+2] Annulation with Ynamides: This reaction provides a facile and atom-economical route to access diverse 2-aminoindoles. [] The reaction displays good functional group tolerance and proceeds under mild conditions.

Q7: What are some potential applications of 2-aminoindoles?

A7: The unique reactivity and structural features of 2-aminoindoles make them attractive targets for various applications, including:

- Synthesis of Bioactive Alkaloids: 2-Aminoindoles serve as key intermediates in synthesizing natural products like Tryptanthrin and Phaitanthrin E, known for their diverse biological activities. []

- Development of Antimitotic Agents: 1-Methyl-2-(3',4',5'-trimethoxybenzoyl)-3-aminoindoles have shown promising antiproliferative activity by targeting tubulin at the colchicine binding site, leading to apoptotic cell death. []

- Design of Spindlin1 Inhibitors: Research has explored A366 derivatives, which are 2-aminoindole analogs, as potential Spindlin1 inhibitors for cancer treatment. [] Structure-activity relationship studies have guided the optimization of these compounds for enhanced activity and selectivity.

Q8: Are there any known resistance mechanisms associated with 2-aminoindole derivatives?

A8: While the provided research doesn't delve into specific resistance mechanisms for 2-aminoindole derivatives, it's a crucial aspect to consider for compounds with biological activity. Future research should investigate potential resistance development and explore strategies to circumvent or overcome it.

Q9: Have computational methods been employed to study 2-aminoindoles?

A9: Yes, computational chemistry techniques, including DFT calculations, have been utilized to rationalize experimental observations and guide the design of novel 2-aminoindole derivatives. For example, DFT calculations were employed to study the N1-alkylation of indoles derived from 2-aminoindole-3-carbonitriles. [] Additionally, docking studies and molecular dynamics simulations have been instrumental in understanding the binding modes and structure-activity relationships of 2-aminoindole analogs as Spindlin1 inhibitors. []

Q10: How do structural modifications on the 2-aminoindole scaffold influence biological activity?

A10: Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of 2-aminoindole derivatives. Research suggests that modifications at various positions on the 2-aminoindole core can significantly impact potency, selectivity, and other pharmacological properties. For instance, in the development of Spindlin1 inhibitors, a positively charged pyrrolidine moiety linked to the 2-aminoindole core via a propyloxy linker, along with an amidine group, proved essential for potent inhibitory activity. []

Q11: What is known about the stability of 2-aminoindoles?

A11: 2-aminoindoles, particularly those unsubstituted at the nitrogen atoms, can be susceptible to autoxidation. [] This sensitivity necessitates careful handling and storage, often requiring the use of protecting groups during synthesis.

Q12: Are there strategies for improving the stability or bioavailability of 2-aminoindole derivatives?

A12: Researchers can employ various strategies to enhance the stability and bioavailability of these compounds, including:

Q13: What analytical methods are commonly employed to characterize and quantify 2-aminoindoles?

A13: Various analytical techniques are crucial for studying 2-aminoindoles, including:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzenamine, N-[4-[(1,3-dimethylbutyl)imino]-2,5-cyclohexadien-1-ylidene]-](/img/structure/B3029105.png)

![methyl 4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate](/img/structure/B3029112.png)